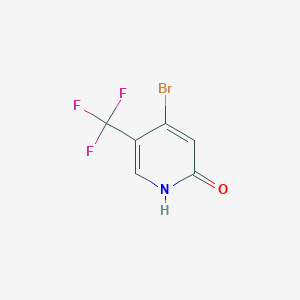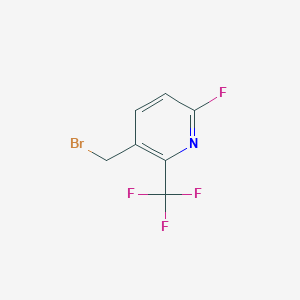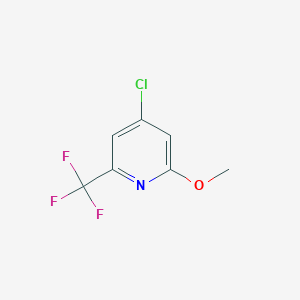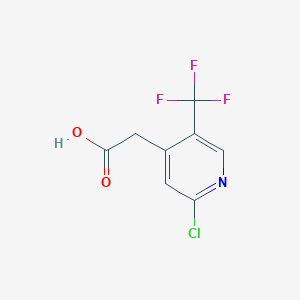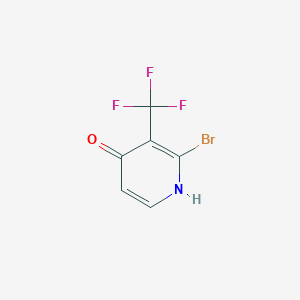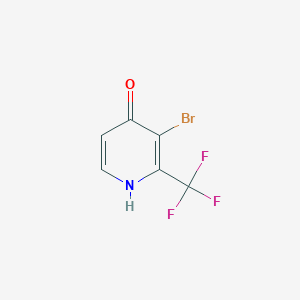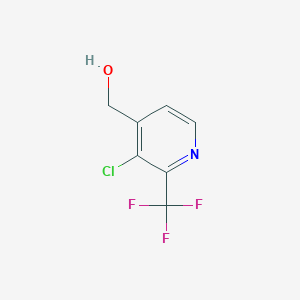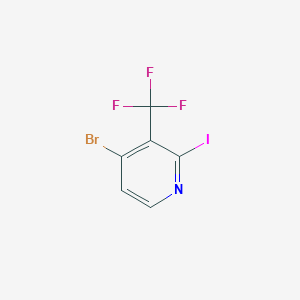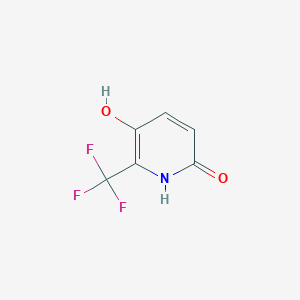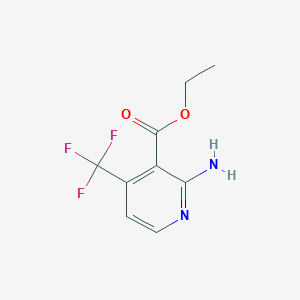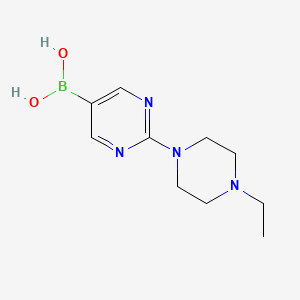
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid
Übersicht
Beschreibung
“(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” is a chemical compound with immense potential in scientific research1. It has a unique structure and versatile properties, finding applications in diverse fields such as drug discovery, catalysis, and materials science1. The molecular formula of this compound is C10H17BN4O22.
Synthesis Analysis
The specific synthesis process of “(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” is not detailed in the search results. However, it is mentioned that this compound exhibits potential in scientific research, implying that its synthesis may involve specialized chemical techniques1.Molecular Structure Analysis
The molecular structure of “(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” contributes to its unique properties and potential applications. The compound contains an ethylpiperazine group and a pyrimidine ring, both of which are known to have interesting chemical properties1.Chemical Reactions Analysis
The specific chemical reactions involving “(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” are not detailed in the search results. However, given its structure and the presence of a boronic acid group, it can be inferred that this compound may participate in various types of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” contribute to its potential applications in scientific research. However, specific details about these properties are not provided in the search results1.Wissenschaftliche Forschungsanwendungen
Synthetic Studies and Preparation
One significant application of compounds related to (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid is in synthetic chemistry. For instance, Rádl et al. (2010) described the use of similar boronic acids in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method in the preparation of various organic compounds, highlighting the utility of these compounds in complex chemical syntheses (Rádl, Blahovcová, Tkadlecová, & Havlíček, 2010).
Antitubercular Studies
The derivatives of this compound have been studied for their potential in treating tuberculosis. Vavaiya et al. (2022) synthesized novel homopiperazine-pyrimidine-pyrazole hybrids and evaluated their antitubercular activity, demonstrating the relevance of such compounds in medicinal chemistry and drug development (Vavaiya, Patel, Pansuriya, Marvaniya, & Patel, 2022).
Development of Imaging Agents
Wang et al. (2018) explored the synthesis of a compound structurally similar to (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid for use as a potential PET agent in imaging of IRAK4 enzyme in neuroinflammation. This highlights the potential use of such compounds in the development of diagnostic tools in medicine (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).
Pharmaceutical Applications
The structure of (2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid and its derivatives suggests potential pharmaceutical applications. Altenbach et al. (2008) conducted studies on a series of 2-aminopyrimidines, which are structurally related, as ligands for the histamine H4 receptor. Their research showed these compounds could be used in developing anti-inflammatory and antinociceptive drugs (Altenbach, Adair, Bettencourt, Black, Fix-Stenzel, Gopalakrishnan, Hsieh, Liu, Marsh, McPherson, Milicic, Miller, Vortherms, Warrior, Wetter, Wishart, Witte, Honore, Esbenshade, Hancock, & Brioni, 2008).
Safety And Hazards
The safety and hazards associated with “(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it1.
Zukünftige Richtungen
“(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid” exhibits potential in scientific research, particularly in the fields of drug discovery, catalysis, and materials science1. Future research may explore these applications further and uncover new uses for this fascinating compound1.
Eigenschaften
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN4O2/c1-2-14-3-5-15(6-4-14)10-12-7-9(8-13-10)11(16)17/h7-8,16-17H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGKVPNBPCFPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191592 | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)boronic acid | |
CAS RN |
1704073-31-3 | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(4-ethyl-1-piperazinyl)-5-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




